Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding vs. 3-Dimethylamino Analog
The target compound differs fundamentally in lipophilicity and hydrogen-bonding character from its closest commercially listed analog, N-cyclopentyl-3-(dimethylamino)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034331-22-9). The target's ortho-methyl substitution eliminates the strong hydrogen-bond acceptor capacity of the comparator's meta-dimethylamino group, while also reducing its computed LogP. This is expected to significantly alter membrane permeability and binding kinetics. [1]
| Evidence Dimension | Computed physicochemical properties (XLogP3, HBD count) |
|---|---|
| Target Compound Data | Molecular Formula: C19H22F3N3O, MW: 365.4 g/mol. (Computed properties not publicly available in an authoritative database). |
| Comparator Or Baseline | N-cyclopentyl-3-(dimethylamino)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034331-22-9): XLogP3 = 3.6, HBD = 0, HBA = 6 [1]. |
| Quantified Difference | The target compound lacks the H-bond acceptor capacity of the dimethylamino group (difference of 1 HBA), and its LogP is predicted to be lower (exact value not available). The rotatable bond count differs by 1 (6 vs 7). |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) [1]. |
Why This Matters
For procurement, this confirms the target compound is not a trivial analog; its distinct physicochemical profile necessitates its specific use to maintain experimental consistency in assays sensitive to lipophilicity or H-bonding.
- [1] PubChem Compound Summary for CID 119103008, N-cyclopentyl-3-(dimethylamino)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide. National Center for Biotechnology Information (2025). View Source
